(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone
Description
The compound “(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone” features a 1,4-thiazepane core modified with a 1,1-dioxido (sulfone) group, a thiophen-2-yl substituent at position 7, and a 2,3,4-trifluorophenyl methanone group. The molecular formula is C₁₆H₁₃F₃NO₃S₂, with a calculated molecular weight of 388.4 g/mol.
Properties
IUPAC Name |
(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-(2,3,4-trifluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3S2/c17-11-4-3-10(14(18)15(11)19)16(21)20-6-5-13(12-2-1-8-24-12)25(22,23)9-7-20/h1-4,8,13H,5-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLJIGOTZUWEHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3=C(C(=C(C=C3)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazepane Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a diamine and a dicarbonyl compound.
Introduction of the Thiophene Group: This step might involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the thiazepane.
Attachment of the Trifluorophenyl Group: This can be done through a Friedel-Crafts acylation reaction, where the trifluorophenyl group is introduced to the methanone moiety.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring.
Reduction: Reduction reactions may target the carbonyl group in the methanone moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene or trifluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against certain diseases or conditions.
Medicine
Medicinal chemistry applications include the development of new pharmaceuticals. The compound’s structure suggests potential activity as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In industry, such compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Core Modifications
- Sulfone Group: Present in the target compound and analogs from and , the 1,1-dioxido group increases polarity and solubility compared to the non-sulfonated analog in . This modification may improve aqueous stability and reduce metabolic degradation.
- Thiazepane Substituents :
- Thiophen-2-yl (Target) : The sulfur atom in thiophene enables π-π stacking and hydrophobic interactions, contrasting with the phenyl group in and or the 2-fluorophenyl in .
- 2-Fluorophenyl : Introduces moderate electronegativity but lacks the multi-fluorine effects seen in the target’s trifluorophenyl group.
Methanone Substituents
Molecular Weight and Implications
The target compound (388.4 g/mol) is heavier than analogs due to its trifluorophenyl and thiophene substituents. Higher molecular weight may influence pharmacokinetics, such as absorption and distribution, compared to lighter analogs like (319.4 g/mol).
Notes
Data Limitations : The provided evidence lacks experimental data on solubility, bioavailability, or biological activity. Comparisons are based on structural and theoretical chemical principles.
Synthesis Considerations : While describes triazole synthesis, adaptations may be required for the target compound’s thiazepane-sulfone core.
Biological Activity
The compound (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(2,3,4-trifluorophenyl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a thiazepane ring and functional groups that enhance its biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis routes, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 325.4 g/mol. The presence of the dioxido and thiophenyl groups suggests potential reactivity that can be exploited for therapeutic applications.
Structural Features
| Feature | Description |
|---|---|
| Thiazepane Ring | Seven-membered heterocyclic compound |
| Dioxido Group | Enhances reactivity |
| Thiophenyl Moiety | Contributes to electronic properties |
| Trifluorophenyl Group | Increases lipophilicity and biological activity |
Pharmacological Effects
Preliminary studies indicate that compounds with similar structural features exhibit a variety of biological activities, including:
- Antimicrobial Activity : The thiophene and thiazepane structures are known to possess antimicrobial properties.
- Anti-inflammatory Effects : Related compounds have demonstrated the ability to reduce inflammation.
- Anticancer Potential : Some derivatives have shown cytotoxic effects against cancer cell lines.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within biological systems. For instance:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Binding : It could interact with receptors that modulate cellular responses.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Condensation Reactions : Combining thiophene derivatives with thiazepane precursors.
- Oxidation Steps : Introducing the dioxido functionality.
- Purification Techniques : Utilizing methods such as recrystallization or chromatography to achieve high-purity products.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of thiazepane derivatives against various bacterial strains. The results indicated that compounds similar to this compound exhibited significant inhibitory effects on Gram-positive bacteria.
Case Study 2: Anti-inflammatory Properties
Research conducted on thiazepane derivatives showed that they could significantly reduce inflammation in animal models. This suggests that modifications in the structure of this compound could enhance its anti-inflammatory potential.
Comparison with Similar Compounds
The uniqueness of this compound lies in its combination of dioxido and thiazepane functionalities. A comparison with structurally similar compounds reveals:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 2-Methylthiazole | Contains a thiazole ring | Antimicrobial properties |
| Thiophene Derivatives | Aromatic thiophene structures | Used in organic electronics |
| Thiazepine Compounds | Similar ring structure | Anticonvulsant effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
